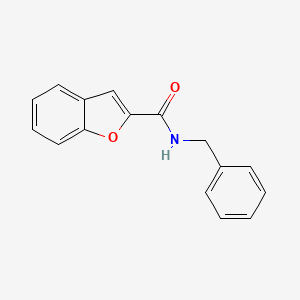

N-benzyl-1-benzofuran-2-carboxamide

CAS No.:

Cat. No.: VC10884433

Molecular Formula: C16H13NO2

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H13NO2 |

|---|---|

| Molecular Weight | 251.28 g/mol |

| IUPAC Name | N-benzyl-1-benzofuran-2-carboxamide |

| Standard InChI | InChI=1S/C16H13NO2/c18-16(17-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)19-15/h1-10H,11H2,(H,17,18) |

| Standard InChI Key | PXXKUMAFAKTNRF-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3O2 |

| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3O2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-Benzyl-1-benzofuran-2-carboxamide consists of a benzofuran system—a fused bicyclic structure comprising a benzene ring and a furan heterocycle—with a carboxamide group (-CONH-) at the 2-position. The nitrogen atom of the amide is further substituted with a benzyl group (-), imparting lipophilicity to the molecule . The planar benzofuran core facilitates π-π stacking interactions, while the carboxamide and benzyl groups contribute to hydrogen bonding and hydrophobic interactions, respectively.

Physicochemical Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 251.28 g/mol | |

| Exact Mass | 251.095 g/mol | |

| Topological Polar Surface Area (TPSA) | 42.24 Ų | |

| LogP (Octanol-Water) | 3.75 |

The high LogP value indicates significant lipophilicity, suggesting favorable membrane permeability and potential blood-brain barrier penetration . The TPSA value reflects moderate polarity, balancing solubility and bioavailability.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of N-benzyl-1-benzofuran-2-carboxamide is often achieved through multi-step protocols involving amidation and functional group transformations. A representative method, adapted from a patent on benzofuran-2-carboxamide derivatives, involves the following steps :

-

Formation of Benzofuran-2-carboxylic Acid:

Benzofuran-2-carboxylic acid is synthesized via cyclization of 2-hydroxyacetophenone derivatives under acidic conditions. -

Activation as Acid Chloride:

The carboxylic acid is treated with thionyl chloride () to form the corresponding acid chloride, enhancing reactivity for subsequent amidation. -

Amidation with Benzylamine:

The acid chloride reacts with benzylamine in the presence of a base (e.g., triethylamine) in a polar aprotic solvent like dichloromethane or tetrahydrofuran (THF). The reaction proceeds via nucleophilic acyl substitution to yield the target carboxamide .

Process Optimization

Industrial-scale production emphasizes yield and purity. Critical parameters include:

-

Solvent Selection: Polar aprotic solvents (e.g., -methylpyrrolidone) enhance reaction rates and product solubility .

-

Catalysis: Lewis acids (e.g., ) may accelerate cyclization steps.

-

Purification: Recrystallization from ethanol-water mixtures or chromatography on silica gel removes unreacted starting materials and byproducts .

Pharmacological and Therapeutic Applications

Role in Vilazodone Synthesis

N-Benzyl-1-benzofuran-2-carboxamide serves as a key intermediate in the synthesis of vilazodone (Viibryd®), a serotonin partial agonist and reuptake inhibitor (SPARI) used to treat major depressive disorder . In the patented route, the compound undergoes further functionalization to introduce a piperazinyl group, enabling 5-HT receptor affinity and serotonin reuptake inhibition .

Analytical Characterization

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR):

-NMR spectra typically show signals for the benzofuran protons (δ 7.2–7.8 ppm), benzyl methylene (, δ 4.5–4.7 ppm), and amide NH (δ 6.5–7.0 ppm) . -

Mass Spectrometry (MS):

Electron ionization (EI-MS) displays a molecular ion peak at m/z 251.1 (), with fragmentation patterns corresponding to benzyl and benzofuran moieties .

Chromatographic Profiling

Reverse-phase HPLC (C18 column, acetonitrile-water gradient) is employed for purity assessment, with retention times dependent on mobile phase composition .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume